4-methyl-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
4-methyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound with a molecular formula of C13H15N It is a derivative of tetrahydrocarbazole, which is a partially saturated form of carbazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several methods. One common approach involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . This reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the tetrahydrocarbazole core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of carbazole derivatives. This process can be optimized for large-scale production by employing suitable catalysts and reaction conditions to ensure high yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide. These reactions typically occur under mild conditions and can lead to the formation of carbazolones or other oxygenated derivatives.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrocarbazoles, carbazolones, and other functionalized derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-methyl-2,3,4,9-tetrahydro-1H-carbazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. Its effects may be mediated through binding to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
4-methyl-2,3,4,9-tetrahydro-1H-carbazole can be compared with other similar compounds such as:
1,2,3,4-tetrahydrocarbazole: A closely related compound with similar structural features but lacking the methyl group at the 4-position.
9-methyl-2,3,4,9-tetrahydro-1H-carbazole: Another derivative with a methyl group at a different position, leading to variations in reactivity and applications.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and potential for diverse applications.
Properties
Molecular Formula |
C13H15N |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-methyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C13H15N/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14-12/h2-3,6-7,9,14H,4-5,8H2,1H3 |
InChI Key |
CXYGSAKCLNDSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=CC=CC=C3N2 |
Origin of Product |
United States |
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